N-(furan-2-ylmethyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
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Description
N-(furan-2-ylmethyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C20H19N5O3S2 and its molecular weight is 441.52. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Characteristics
Heterocyclic compounds, including furans, thiophenes, and thiazoles, have been extensively studied for their various biological activities. For instance, furans exhibit significant antioxidant activity, with unsubstituted furan showing the greatest effect among the furans tested. The addition of functional groups to furan can influence its antioxidative activity, demonstrating the potential of heterocyclic compounds to be tailored for specific biological functions (Yanagimoto et al., 2002). Thiophenes and thiazoles have also shown varied biological activities, including antimicrobial and anticancer properties, which can be enhanced or modified by substituting or adding different functional groups (Hassan, 2007).
Potential Applications in Drug Discovery
The synthesis and evaluation of heterocyclic compounds for pharmacological activities form a significant area of research in drug discovery. Novel compounds, such as those based on pyrrolidines and thiazolo[4,5-d]pyridazins, have been synthesized and tested for their analgesic and anti-inflammatory activities. This demonstrates the potential for the development of new therapeutic agents targeting various conditions (Demchenko et al., 2015). Additionally, the synthesis of N-alkylated derivatives based on similar heterocyclic frameworks has shown the versatility of these compounds in generating a wide range of biological activities, further emphasizing their potential in scientific research and drug development (El-Essawy & Rady, 2011).
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(4-oxo-2-pyrrolidin-1-yl-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3S2/c26-15(21-11-13-5-3-9-28-13)12-25-19(27)17-18(16(23-25)14-6-4-10-29-14)30-20(22-17)24-7-1-2-8-24/h3-6,9-10H,1-2,7-8,11-12H2,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INLMYSRYUCIUCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(S2)C(=NN(C3=O)CC(=O)NCC4=CC=CO4)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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